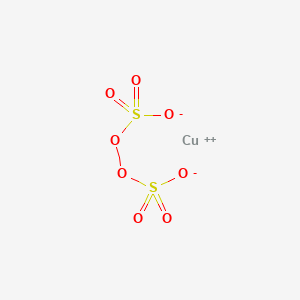
Copper peroxydisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper peroxydisulfate, also known as this compound, is a useful research compound. Its molecular formula is CuO8S2 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
1.1 Wastewater Treatment
Copper peroxydisulfate is effective in treating wastewater contaminated with organic pollutants. Studies have demonstrated that copper oxide (CuO) can activate peroxydisulfate to degrade various contaminants, including pharmaceuticals and dyes.
- Case Study: Degradation of Phenol
A study investigated the activation of peroxydisulfate using a copper oxide-catalyzed system. The results showed that Cu(III) species generated during the process effectively degraded phenol, achieving over 90% removal within 30 minutes under optimal conditions. This method also demonstrated high resistance to interference from dissolved organic matter .
1.2 Removal of Dyes
this compound has been applied to decolorize synthetic dyes such as Acid Orange 7 and Ponceau 4R.
- Performance Data:
Dye Initial Concentration (ppm) PDS Concentration (mM) Decolorization (%) Time (min) Acid Orange 7 20 5 92.4 60 Ponceau 4R 20 2 99.3 120
The use of copper nanoparticles within biochar matrices has further enhanced the activation of peroxydisulfate, leading to significant improvements in dye removal efficiency across various pH levels .
Pathogen Inactivation
2.1 Disinfection of Urban Wastewater
The activation of peroxydisulfate with copper species has been shown to effectively inactivate pathogens in urban wastewater.
- Case Study: E. coli Inactivation
In a batch mode experiment, complete inactivation of E. coli was achieved within just 15-30 minutes using a CuO/PDS system. This method also significantly reduced antibiotic-resistant strains, demonstrating its potential for enhancing public health safety in wastewater treatment .
Advantages and Challenges
4.1 Advantages
- High efficiency in degrading a wide range of pollutants.
- Ability to operate effectively across different pH levels.
- Potential to reduce antibiotic resistance in treated water.
4.2 Challenges
- The stability and reusability of copper catalysts need further investigation.
- Potential leaching of copper ions into treated water may pose environmental concerns.
Eigenschaften
CAS-Nummer |
63502-94-3 |
|---|---|
Molekularformel |
CuO8S2 |
Molekulargewicht |
255.7 g/mol |
IUPAC-Name |
copper;sulfonatooxy sulfate |
InChI |
InChI=1S/Cu.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2 |
InChI-Schlüssel |
CFHMNLLCAWZNMV-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Cu+2] |
Kanonische SMILES |
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Cu+2] |
Synonyme |
copper peroxydisulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















